molecular formula C8H5BrClF3 B13143525 2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene

2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene

Cat. No.: B13143525
M. Wt: 273.48 g/mol
InChI Key: VYWYAXPUBVWIRH-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of 4-(chloromethyl)-1-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines.

    Oxidation Reactions: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the trifluoromethyl group. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated aromatic compounds.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which 2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing groups such as bromine and trifluoromethyl enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and applications.

Comparison with Similar Compounds

2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene can be compared with other similar compounds such as:

    4-Bromo-2-fluoro-1-(trifluoromethyl)benzene: This compound has a fluorine atom instead of a chlorine atom, which affects its reactivity and applications.

    2-Bromo-4-(trifluoromethyl)pyridine: The presence of a pyridine ring instead of a benzene ring introduces different electronic and steric effects.

    3-Bromo-4-fluorobenzotrifluoride: This compound has a different substitution pattern, which influences its chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and versatility in various applications.

Properties

Molecular Formula

C8H5BrClF3

Molecular Weight

273.48 g/mol

IUPAC Name

2-bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrClF3/c9-7-3-5(4-10)1-2-6(7)8(11,12)13/h1-3H,4H2

InChI Key

VYWYAXPUBVWIRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)Br)C(F)(F)F

Origin of Product

United States

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